7-Oxaspiro[3.5]nonan-5-amine
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Overview
Description
7-Oxaspiro[35]nonan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[3.5]nonan-5-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the spirocyclic ether. The amine group can then be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 7-Oxaspiro[3.5]nonan-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
7-Oxaspiro[3.5]nonan-5-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-5-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 7-Oxaspiro[3.5]nonan-1-amine
- 7-Oxaspiro[3.5]nonan-2-amine
- 5-Oxaspiro[3.5]nonan-8-amine
Comparison: Compared to these similar compounds, 7-Oxaspiro[3.5]nonan-5-amine is unique due to the position of the amine group within the spirocyclic structure. This positional difference can lead to variations in chemical reactivity, biological activity, and physical properties, making this compound a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-9-amine |
InChI |
InChI=1S/C8H15NO/c9-7-6-10-5-4-8(7)2-1-3-8/h7H,1-6,9H2 |
InChI Key |
NQYXAFLPWFYCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCOCC2N |
Origin of Product |
United States |
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